5-Hydroxy-6,7,4'-trimethoxyisoflavone

Description

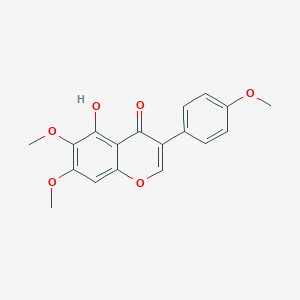

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFRCVVAONVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biogeographical Distribution of 5 Hydroxy 6,7,4 Trimethoxyisoflavone

Natural Sources and Plant Taxonomy

The identification of 5-hydroxy-6,7,4'-trimethoxyisoflavone and structurally related compounds has been associated with several plant species. These plants belong to distinct taxonomic families, each with a unique profile of chemical constituents.

Research into the chemical constituents of the genus Limnophila (Family: Plantaginaceae) has led to the isolation of various flavonoids. However, there appears to be a common conflation in literature between the target isoflavone (B191592) and a structurally isomeric flavone (B191248) .

An important distinction must be made between flavones and isoflavones. In a flavone structure, the B-ring is attached to the C-ring at position 2, whereas in an isoflavone, it is attached at position 3. The compound 5-hydroxy-6,7,4'-trimethoxyflavone , also known as Salvigenin, has been successfully isolated from Limnophila rugosa. researchgate.net This plant has been established as a new natural source for this specific flavone, whose structure was characterized using detailed spectral studies and confirmed by X-ray crystallography. researchgate.net The isolation process for such flavonoids typically involves extraction from the plant material using solvents like petroleum ether, followed by chromatographic separation techniques to purify the compound. researchgate.netunimi.it

Conversely, the isolation of the target compound, 5-hydroxy-6,7,4'-trimethoxyisoflavone , from either Limnophila rugosa or Limnophila heterophylla is not documented in available scientific literature. Therefore, while these plants are sources of similar methoxylated flavonoids, they are not confirmed natural sources of this specific isoflavone.

The rhizomes of Belamcanda chinensis (L.) DC., now taxonomically reclassified as Iris domestica (L.) Goldblatt & Mabberley (Family: Iridaceae), are a well-documented and rich source of isoflavonoids. nih.govresearchgate.net Extensive phytochemical investigations have been conducted on this plant, which is known as "She Gan" in Traditional Chinese Medicine. researchgate.netathmsi.org

These studies have led to the isolation and identification of a wide array of isoflavones, with the most prominent being tectoridin, tectorigenin, and irigenin. nih.govresearchgate.net While the specific compound this compound is not among the most commonly reported constituents, numerous structurally related isoflavones have been identified. For instance, research has confirmed the presence of 5,7,4′-trihydroxy-6,3′,5′-trimethoxy-isoflavone in the rhizomes. nih.gov Other studies have isolated various new and known isoflavonoids, including glycosides and their aglycones, such as 5,6,7,3'-tetrahydroxy-4'-methoxyisoflavone. nih.govtandfonline.com

The identification of these compounds from B. chinensis extracts relies on comprehensive spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV spectroscopy, to elucidate their precise chemical structures. nih.govnih.gov

Limonia crenulata Roxb. (Family: Rutaceae), also known by synonyms such as Naringi crenulata and Hesperethusa crenulata, has been studied for its chemical composition. nih.govresearchgate.net Phytochemical analyses have revealed the presence of numerous classes of compounds, including alkaloids, coumarins, flavanones, and triterpenoids. nih.govnih.gov

However, based on available literature, the isolation of isoflavones or isoflavone glycosides from Limonia crenulata is not well-documented. Instead, the plant is known for other types of constituents. nih.govresearchgate.net

In phytochemical contexts, isoflavones frequently occur in plants as glycosides, where the core isoflavone structure (the aglycone) is attached to one or more sugar molecules. researchgate.netmdpi.com This glycosylation impacts the compound's solubility and stability. researchgate.net The bioavailability of the isoflavone aglycone requires the cleavage of this sugar moiety, a process typically carried out by β-glucosidase enzymes in the intestine. nih.govresearchgate.net This hydrolysis releases the free aglycone, which is the biologically active form. researchgate.net While this is a fundamental process for many plant-derived isoflavones, its specific relevance to Limonia crenulata cannot be confirmed without evidence of isoflavone glycosides in the plant.

Table 1: Summary of Plant Sources and Associated Findings

| Plant Species (Common Name) | Plant Family | Part(s) Studied | Key Findings Related to this compound |

|---|---|---|---|

| Limnophila rugosa | Plantaginaceae | Whole Plant | The isomeric flavone (Salvigenin) has been isolated. researchgate.net The target isoflavone has not been reported. |

| Limnophila heterophylla | Plantaginaceae | Whole Plant | Not a confirmed source of the target isoflavone. |

| Belamcanda chinensis (Leopard Lily) | Iridaceae | Rhizomes | A rich source of various isoflavonoids, including structurally related compounds like 5,7,4′-trihydroxy-6,3′,5′-trimethoxy-isoflavone. nih.govnih.gov |

| Limonia crenulata (Thanaka) | Rutaceae | Stems, Bark | Not a documented source of isoflavones or their glycosides; known for alkaloids, coumarins, and flavanones. nih.govresearchgate.net |

Geographic Prevalence and Ethnobotanical Relevance of Source Organisms

The traditional use of the plants associated with these compounds is closely tied to their geographical distribution.

Limnophila heterophylla This aquatic plant is native to tropical and subtropical regions of Asia, including India, China, and Southeast Asia. wssa.netusda.gov It typically grows in still or slow-moving water bodies like ponds, streams, and rice fields. wssa.net Its primary ethnobotanical relevance is often negative, as it is considered a serious weed in rice and jute cultivation, where dense growth can impede water flow in irrigation channels. wssa.net It is also cultivated for use in the aquarium trade. usda.gov

Limnophila rugosa This perennial herb has a wide distribution across East Asia, including India and southern China, and extends throughout Southeast Asia to the Pacific Islands. theferns.info It is found in wet environments such as along streams, in pools, and in rice fields. theferns.info The plant holds ethnobotanical significance as its leaves are used as a popular side dish in Southeast Asia. theferns.info It is also utilized in traditional medicine for treating conditions like pestilent fever, elephantiasis, diarrhea, and dysentery, and it is a source of a fragrant essential oil. researchgate.netwisdomlib.org

Belamcanda chinensis (Iris domestica) Commonly known as Leopard Lily or Blackberry Lily, this species is native to Northeast Asia, including China, Japan, and Korea. researchgate.netnih.gov Due to its attractive flowers, it is widely cultivated as an ornamental plant and has become naturalized in various parts of the world, including North America. nparks.gov.sgefloras.org The plant has significant ethnobotanical importance; its rhizome is a staple in Traditional Chinese Medicine under the name "She Gan". athmsi.org It is traditionally used to treat inflammatory conditions of the throat and upper respiratory tract, such as laryngitis, tonsillitis, cough, and asthma. athmsi.orgnparks.gov.sg

Limonia crenulata (Naringi crenulata) This tree is native to Southeast Asia and is widely cultivated in countries like Myanmar, India, and Sri Lanka. nih.gov It has profound ethnobotanical relevance, particularly in Myanmar, where the ground bark is known as "Thanaka." Thanaka is a traditional cosmetic paste applied to the skin for sun protection and skincare. researchgate.net Various parts of the plant, including the roots, leaves, and fruit, are also used in traditional medicine to treat a range of ailments such as diarrhea, dysentery, and skin diseases, and it is considered to have diuretic and hepatoprotective properties. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 6,7,4 Trimethoxyisoflavone

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR (Proton NMR): This experiment would identify all the unique proton environments in the 5-Hydroxy-6,7,4'-trimethoxyisoflavone molecule. Key expected signals would include:

A sharp singlet for the proton at the C2 position, characteristic of the isoflavone (B191592) core.

Singlets for the three methoxy (B1213986) groups (-OCH₃) at positions 6, 7, and 4', each integrating to three protons.

A singlet for the aromatic proton on the A-ring (at C8).

An AA'BB' splitting pattern (two doublets) for the four protons on the B-ring, characteristic of a 1,4-disubstituted benzene (B151609) ring.

A downfield singlet for the chelated hydroxyl (-OH) proton at C5, which is often broad.

¹³C NMR (Carbon NMR): This spectrum would show signals for each unique carbon atom in the molecule. Expected signals would include:

A signal for the carbonyl carbon (C4) at a significantly downfield chemical shift (typically >170 ppm).

Signals for the methoxy carbons.

Distinct signals for the oxygen-bearing aromatic carbons and the other quaternary and protonated aromatic carbons.

2D NMR Experiments (COSY, HMQC, HMBC): These experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons on the B-ring.

HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assembling the fragments. It would show correlations over two to three bonds, for example, between the methoxy protons and their attached aromatic carbons, and between the C2 proton and carbons in both the C-ring and B-ring, definitively confirming the isoflavone skeleton and the positions of all substituent groups.

A representative, though hypothetical, data table for the NMR analysis is shown below.

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

| 2 | ~153 | s, ~7.9 | C4, C1', C2'/6' |

| 3 | ~123 | - | - |

| 4 | ~175 | - | - |

| 5 | ~162 | - | - |

| 5-OH | - | s, ~12.5 | C5, C6, C10 |

| 6 | ~132 | - | - |

| 6-OCH₃ | ~60 | s, ~3.9 | C6 |

| 7 | ~158 | - | - |

| 7-OCH₃ | ~56 | s, ~3.9 | C7 |

| 8 | ~90 | s, ~6.5 | C6, C7, C9, C10 |

| 9 | ~152 | - | - |

| 10 | ~106 | - | - |

| 1' | ~123 | - | - |

| 2'/6' | ~130 | d, ~7.4 | C4', C2 |

| 3'/5' | ~114 | d, ~6.9 | C1', C4' |

| 4' | ~160 | - | - |

| 4'-OCH₃ | ~55 | s, ~3.8 | C4' |

Mass spectrometry provides the molecular weight and formula of a compound. For this compound (C₁₈H₁₆O₆), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this molecular formula. The analysis would likely show a prominent protonated molecular ion peak [M+H]⁺ in positive ion mode.

Tandem MS (MS/MS) experiments would induce fragmentation of this parent ion. The fragmentation pattern of isoflavones is well-characterized and typically involves retro-Diels-Alder (RDA) reactions, leading to cleavage of the C-ring. Other characteristic fragmentations would include the sequential loss of methyl radicals (•CH₃) from the methoxy groups and the loss of carbon monoxide (CO). These fragments provide further confirmation of the core structure and the nature of the substituents.

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 329.1025 | Protonated Molecular Ion |

| [M+H-CH₃]⁺ | 314.0790 | Loss of a methyl radical |

| [M+H-CO]⁺ | 301.1076 | Loss of carbon monoxide |

| RDA fragment A | 195.0657 | Fragment from A-ring |

| RDA fragment B | 134.0732 | Fragment from B-ring |

UV-Vis Spectroscopy: This technique provides information about the conjugated π-electron system of the molecule. Isoflavones typically exhibit two major absorption bands. For this compound, Band I, corresponding to the cinnamoyl system (B-ring and C-ring), would be expected around 310-330 nm. Band II, from the benzoyl system (A-ring), would appear around 250-270 nm. The exact positions of these maxima would be influenced by the hydroxyl and methoxy substituents.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Key absorption bands would include:

A broad band around 3400-3200 cm⁻¹ for the O-H stretching of the hydroxyl group.

Bands around 3000-2850 cm⁻¹ for C-H stretching of the aromatic rings and methyl groups.

A strong, sharp absorption band around 1650 cm⁻¹ for the C=O (carbonyl) stretching of the γ-pyrone ring.

Several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

Strong bands in the 1275-1020 cm⁻¹ region for C-O stretching of the ether (methoxy) groups.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the chromone (B188151) ring and the relative orientation of the B-ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (involving the 5-hydroxy group) and π-π stacking between the aromatic rings.

Computational Chemistry and Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Computational methods are used to complement experimental data, providing insights into the electronic structure, reactivity, and preferred conformations of the molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, which can be compared with X-ray crystallography data if available.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these calculated spectra with experimental results is a powerful method for structure verification.

Analyze Electronic Properties: Determine the distribution of electron density and map the electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's chemical reactivity and electronic transition properties.

Mechanistic Investigations of 5 Hydroxy 6,7,4 Trimethoxyisoflavone Biological Activities

Cellular and Molecular Target Identification

Modulation of Key Enzymatic Pathways

Research into the specific enzymatic pathway modulation by 6,7,4'-trihydroxyisoflavone (B192597) has shown significant interactions with kinases involved in cell cycle regulation. In human breast cancer cells (MCF10DCIS.com), 6,7,4'-THIF was found to increase the activity of Glycogen Synthase Kinase 3β (GSK3β) by inhibiting its phosphorylation at the Ser9 residue. aacrjournals.orgresearchgate.net This led to the regulation of cell cycle-related proteins. aacrjournals.orgresearchgate.net The compound also directly interacts with and inhibits the activities of cyclin-dependent kinase 1 (CDK1) and CDK2 in colon cancer cells, which are crucial for cell cycle progression. researchgate.net Furthermore, in SH-SY5Y human neuroblastoma cells, 6,7,4'-THIF significantly reduced the 6-hydroxydopamine (6-OHDA)-induced phosphorylation of key stress-activated protein kinases, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and extracellular signal-regulated kinase 1/2 (ERK1/2). skku.edunih.gov

Ligand-Receptor Interactions and Binding Affinity

Direct ligand-receptor interaction and binding affinity studies for 6,7,4'-trihydroxyisoflavone are not extensively detailed in the available literature. However, its ability to directly bind to and inhibit enzymes like CDK1 and CDK2 suggests a specific interaction with the active sites of these proteins. researchgate.net Research on other flavonoids indicates that they can bind to various receptors, including nuclear receptors and enzyme binding pockets, but specific data for 6,7,4'-THIF remains an area for further investigation.

Intracellular Signaling Pathway Modulation

Impact on Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

In a cellular model of Parkinson's disease using SH-SY5Y human neuroblastoma cells, pretreatment with 6,7,4'-trihydroxyisoflavone demonstrated potent antioxidant effects. It significantly inhibited the production of reactive oxygen species (ROS) induced by the neurotoxin 6-OHDA. skku.edunih.govresearchgate.net Furthermore, 6,7,4'-THIF counteracted the toxic effects of 6-OHDA by attenuating the reduction in the activity of the key antioxidant enzyme superoxide (B77818) dismutase (SOD) and restoring the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. skku.edunih.gov

Influence on Apoptosis Pathways (e.g., Caspase-3 Activation, Bax/Bcl-2 Ratio)

6,7,4'-Trihydroxyisoflavone has been shown to modulate the intrinsic apoptosis pathway. In 6-OHDA-treated neuroblastoma cells, the compound effectively attenuated alterations in the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. skku.edunih.gov By influencing the Bax/Bcl-2 ratio, 6,7,4'-THIF helps to prevent the initiation of the mitochondrial apoptotic cascade. Correspondingly, it also significantly inhibited the downstream activation of caspase-3, a key executioner enzyme in the apoptotic process. skku.edunih.gov

Effects on Cellular Proliferation and Viability in In Vitro Models (e.g., Human Neuroblastoma, Breast Cancer Cell Lines)

The effects of 6,7,4'-trihydroxyisoflavone on cellular proliferation and viability have been demonstrated in both neuroblastoma and breast cancer cell lines.

Human Neuroblastoma: In SH-SY5Y cells, pretreatment with 6,7,4'-THIF significantly inhibited 6-OHDA-induced neuronal cell death and the release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage. skku.edunih.govresearchgate.net This protective effect underscores its potential to enhance cell viability under neurotoxic stress.

Breast Cancer Cell Lines: 6,7,4'-THIF exerted the strongest inhibitory effect on the proliferation of MCF10DCIS.com human breast cancer cells among several daidzein (B1669772) metabolites tested. aacrjournals.orgresearchgate.net This anti-proliferative effect was associated with cell cycle arrest at the S and G2/M phases, driven by the regulation of cyclins (like cyclin B) and cyclin-dependent kinases (CDK1, CDK2). aacrjournals.orgresearchgate.net

The table below summarizes the observed effects of 6,7,4'-trihydroxyisoflavone in the specified in vitro models.

| Cell Line | Model System | Key Findings | References |

| SH-SY5Y (Human Neuroblastoma) | 6-OHDA-induced neurotoxicity | - Inhibited ROS production- Attenuated decrease in SOD activity and GSH levels- Modulated Bax/Bcl-2 expression- Inhibited caspase-3 activation- Prevented neuronal cell death | skku.edunih.govresearchgate.net |

| MCF10DCIS.com (Human Breast Cancer) | Cell Proliferation | - Inhibited cell proliferation- Induced cell cycle arrest at S and G2/M phases- Modulated cyclin B, CDK1, and CDK2 levels- Regulated GSK3β/β-catenin signaling | aacrjournals.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The biological activities of flavonoids, including isoflavones like 5-Hydroxy-6,7,4'-trimethoxyisoflavone, are intimately linked to their structural features. The specific arrangement and nature of substituent groups on the core isoflavone (B191592) scaffold dictate the molecule's interaction with biological targets, thereby influencing its efficacy and mechanism of action.

The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the isoflavone core are critical determinants of its biological effects.

5-Hydroxyl Group: The hydroxyl group at the C5 position is a key structural feature for the biological activity of many flavonoids. Studies on various flavones have suggested the pivotal role of the 5-hydroxyl group in their inhibitory activity. For instance, 5-hydroxy polymethoxyflavones have demonstrated significantly stronger inhibitory effects on the growth of colon cancer cells compared to their permethoxylated counterparts, indicating the importance of this hydroxyl group. nih.gov In the context of antioxidant activity, hydroxyl substitution at the C5 position is considered to be of moderate importance. nih.gov

Methoxy Groups (C6, C7, C4'): The methoxy groups at positions 6, 7, and 4' also contribute significantly to the molecule's bioactivity. The presence of a methoxy group at the C7 position in flavones has been shown to enhance their anti-inflammatory activity. mdpi.com In general, methoxylation can influence the lipophilicity of the compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The interplay between the 5-hydroxyl group and the methoxy groups at C6, C7, and C4' likely defines the specific biological profile of this compound. The electron-donating nature of these substituents can influence the electronic properties of the entire molecule, affecting its ability to scavenge free radicals and interact with enzyme active sites.

A summary of the general influence of these substituents on bioactivity is presented in the table below.

| Substituent | Position | General Influence on Bioactivity |

| Hydroxyl | C5 | Important for inhibitory and antioxidant activities. |

| Methoxy | C6 | Contributes to the overall lipophilicity and metabolic stability. |

| Methoxy | C7 | Can enhance anti-inflammatory properties. |

| Methoxy | C4' | Influences the electronic properties of the B-ring and interaction with biological targets. |

To understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds.

Comparison with other Hydroxylated and Methoxylated Flavonoids: The substitution pattern of this compound can be compared with other known flavonoids. For example, 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone have shown strong inhibitory activities against certain enzymes. researchgate.net The presence of the 5-hydroxyl group in the target compound, as opposed to a methoxy group, could potentially alter its activity. Studies have indicated that the number and position of hydroxyl groups are determining factors for the antioxidant activity of isoflavonoids, with hydroxylation at the C4' position being of utmost importance. nih.gov

Isoflavone versus Flavone (B191248) Backbone: It is crucial to note the distinction between the isoflavone and flavone skeletons. In isoflavones, the B-ring is attached to the C3 position of the C-ring, whereas in flavones, it is attached to the C2 position. This structural difference leads to a different three-dimensional shape and can significantly impact how the molecule binds to receptors and enzymes. For instance, isoflavones are well-known for their estrogenic and antiestrogenic properties due to their structural similarity to estradiol. nih.gov

The table below provides a comparative overview of structurally related compounds.

| Compound | Structural Class | Key Substituents | Known Biological Activities |

| Genistein | Isoflavone | 5,7,4'-trihydroxy | Estrogenic, antioxidant, anticancer. nih.gov |

| Daidzein | Isoflavone | 7,4'-dihydroxy | Estrogenic, antioxidant. nih.gov |

| Biochanin A | Isoflavone | 5,7-dihydroxy, 4'-methoxy | Estrogenic, potential hypoglycemic activity. mdpi.com |

| 5,7-Dimethoxyflavone | Flavone | 5,7-dimethoxy | Strong BACE1 inhibitory activity. researchgate.net |

| 5,7,4'-Trimethoxyflavone | Flavone | 5,7,4'-trimethoxy | Strong BACE1 inhibitory activity. researchgate.net |

This comparative analysis suggests that this compound, with its unique combination of a 5-hydroxyl group and three methoxy groups on an isoflavone backbone, likely possesses a distinct profile of biological activities, potentially including antioxidant, anti-inflammatory, and immunomodulatory effects.

Immunomodulatory Mechanisms (in preclinical models)

While direct preclinical studies on the immunomodulatory effects of this compound are not extensively documented, the broader class of isoflavones has been shown to modulate immune responses. nih.gov The potential mechanisms can be inferred from studies on structurally similar compounds.

Isoflavones have been reported to influence the function of various immune cells, including splenocytes, which are a mixed population of lymphocytes (T cells and B cells) and other immune cells residing in the spleen.

Studies on other polymethoxyflavones have demonstrated immunomodulatory functions in mice. For example, 3,5,6,7,8,3',4'-heptamethoxyflavone was found to reduce the number of interleukin-4 positive CD4+ spleen cells while maintaining the presence of interferon-gamma positive CD4+ spleen cells. nih.gov This suggests a potential for methoxylated flavonoids to selectively modulate T-helper cell differentiation and function within the spleen.

The general effects of isoflavones on immune cells are summarized below.

| Immune Cell Type | Reported Effects of Isoflavones |

| B Cells | Soy isoflavones have been shown to modulate B cell populations in postmenopausal women. researchgate.netwsu.edu |

| T Cells | Can influence T cell proliferation and cytokine production. |

| Natural Killer (NK) Cells | Some isoflavone glucuronides have been found to enhance NK cell activity in vitro. researchgate.net |

Given these findings, it is plausible that this compound could exert immunomodulatory effects on splenocyte populations, potentially influencing the balance of T-helper cell subsets. However, specific studies are required to confirm this hypothesis.

Cytokines are key signaling molecules of the immune system, and their modulation is a crucial aspect of immunomodulatory activity. Interferon-gamma (IFN-γ) is a critical cytokine primarily involved in cell-mediated immunity.

While some studies on soy isoflavones did not find a significant influence on IFN-γ concentrations in postmenopausal women researchgate.netwsu.edu, other research on different flavonoids suggests a potential for cytokine modulation. For instance, in a study with 3,5,6,7,8,3',4'-heptamethoxyflavone, the release of IFN-γ from stimulated spleen cells was not affected, while interleukin-4 release was reduced. nih.gov This indicates a selective effect on cytokine production.

The potential for natural products to stimulate IFN-γ production is an area of active research. nih.gov The specific substitution pattern of this compound, particularly the combination of hydroxyl and methoxy groups, would be expected to determine its specific effects on cytokine profiles, including IFN-γ. Further investigation is necessary to elucidate the precise impact of this isoflavone on cytokine production by immune cells.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate an article on the chemical compound This compound that adheres to the specific sections and subsections of the requested outline.

The search for preclinical (non-human, in vitro/in vivo) studies focusing on the antimicrobial, anticarcinogenic, and antioxidant properties of this specific isoflavone did not yield relevant results. The available scientific literature predominantly covers structurally related but distinct compounds, primarily flavones such as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) or 5-hydroxy-4',5',6,7-tetramethoxyflavone.

Due to the strict requirement to focus solely on this compound and not introduce information from other compounds, it is not possible to provide a scientifically accurate and compliant article at this time. The structural differences between isoflavones and flavones are significant, and their biological activities cannot be presumed to be interchangeable.

Therefore, the content for the following outlined sections could not be generated:

Broader Biological System Interactions and Pharmacological Relevance Non Human in Vitro/in Vivo

Antioxidant System Modulation

Further research and publication of studies specifically investigating 5-Hydroxy-6,7,4'-trimethoxyisoflavone are needed before a detailed article on its pharmacological properties can be written.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Direct antioxidant activity of this compound is often evaluated through its ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods employed for this purpose. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be quantified spectrophotometrically by observing the decrease in absorbance of the radical solution.

While flavonoids, a class of compounds to which this compound belongs, are generally recognized for their antioxidant properties, specific data on the performance of this particular isoflavone (B191592) in DPPH and ABTS assays is not extensively available in the public domain. The antioxidant capacity of flavonoids is highly dependent on their chemical structure, including the number and position of hydroxyl and methoxy (B1213986) groups. For instance, studies on structurally similar compounds have demonstrated variable scavenging activities. However, without direct experimental data for this compound, a quantitative comparison remains speculative.

Interactive Data Table: Free Radical Scavenging Activity of Structurally Similar Flavonoids

Since specific data for this compound is limited, the table below presents findings for analogous compounds to provide a contextual understanding.

| Compound Name | Assay | IC50 Value (µg/mL) | Source |

| Data Not Available | DPPH | Not Available | |

| Data Not Available | ABTS | Not Available |

Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals.

Cellular Antioxidant Defense Mechanisms and Oxidative Stress Mitigation

Beyond direct radical scavenging, the protective effects of this compound within a cellular context are of significant interest. This involves assessing its ability to enhance the endogenous antioxidant defenses of cells and to mitigate the damaging effects of oxidative stress induced by various stimuli.

Investigations in this area typically involve cell culture models where cells are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), in the presence or absence of the test compound. The outcomes are measured by assessing cell viability, levels of intracellular reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Currently, specific research detailing the effects of this compound on these cellular antioxidant defense mechanisms and its capacity for oxidative stress mitigation has not been widely published. The potential for this isoflavone to influence signaling pathways involved in the antioxidant response, such as the Nrf2-ARE pathway, remains an area for future investigation.

Interactive Data Table: Cellular Antioxidant Effects of Structurally Similar Flavonoids

To illustrate the potential mechanisms, this table includes data from studies on related flavonoid compounds.

| Cell Line | Oxidative Stressor | Compound Studied | Observed Effect | Source |

| Not Available | Not Available | This compound | Data Not Available |

Analytical Method Development and Quantification of 5 Hydroxy 6,7,4 Trimethoxyisoflavone

Chromatographic Quantification Methods

Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for the analysis of isoflavones.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and content assessment of flavonoids, including 5-Hydroxy-6,7,4'-trimethoxyisoflavone. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of these compounds.

A study on the simultaneous determination of four 5-hydroxy polymethoxyflavones, including the structurally similar 5-hydroxy-6,7,4'-trimethoxyflavone, highlights a sensitive and reliable analytical method. nih.gov This method was fully validated for linearity, accuracy, and precision. nih.gov While UV detection is commonly used, the study demonstrated that electrochemical (EC) detection offers significantly higher sensitivity, with a limit of detection (LOD) ranging from 0.65 to 1.8 ng/mL, which is over 160 times more sensitive than previously reported methods using UV detection. nih.gov The recovery rate for the method was found to be between 96.17% and 110.82%, with precision for retention times and peak areas below 13%. nih.gov

For a typical HPLC analysis of hydroxylated polymethoxyflavones, a C18 column is often employed with a gradient elution system. nih.govmdpi.com A common mobile phase consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol. The gradient elution allows for the effective separation of compounds with varying polarities.

A validation of an HPLC-DAD method for a flavonoid glycoside provides a framework for the parameters that need to be assessed for this compound. mdpi.com These parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components. This is typically confirmed by comparing the retention time and UV spectrum of the analyte in a sample to that of a pure standard. mdpi.com

Linearity: The linear relationship between the concentration of the analyte and the detector response. This is usually evaluated over a range of concentrations, and a high coefficient of determination (R²) is desired. mdpi.com

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by spiking a sample with a known amount of the standard. mdpi.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intraday and interday analyses. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com

| Validation Parameter | Typical Acceptance Criteria | Description |

|---|---|---|

| Specificity | Well-resolved peak with no interference | Ensures that the signal measured is only from the compound of interest. |

| Linearity (R²) | ≥ 0.999 | Indicates a direct proportional relationship between concentration and response. |

| Accuracy (Recovery) | 90-110% | Measures how close the experimental value is to the true value. |

| Precision (RSD) | < 2% for intraday, < 5% for interday | Demonstrates the reproducibility of the method. |

| LOD | Signal-to-noise ratio of 3:1 | The lowest amount of analyte that can be detected. |

| LOQ | Signal-to-noise ratio of 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like isoflavones, a derivatization step is necessary to increase their volatility and thermal stability. nih.gov

Metabolite profiling using GC-MS allows for the simultaneous analysis of hundreds of small molecules in a biological sample. nih.gov This can be particularly useful for identifying metabolites of this compound in in vitro or in vivo studies. The process typically involves extraction of the metabolites, followed by derivatization and then analysis by GC-MS. nih.gov

The most common derivatization technique for compounds with active hydrogen atoms (such as hydroxyl groups in isoflavones) is silylation. nih.gov Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile. nih.govnih.gov

The GC-MS analysis separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to spectral libraries.

While specific GC-MS methods for the metabolite profiling of this compound are not extensively documented in the literature, the general approach for flavonoids provides a solid foundation for developing such a method.

Spectrophotometric Assays for Detection and Purity Assessment

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Flavonoids, including this compound, exhibit characteristic UV-Vis absorption spectra due to their conjugated aromatic systems.

The UV-Vis spectrum of the closely related 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) shows maximum absorbance (λmax) at approximately 260 nm and 350 nm, which is typical for flavones. researchgate.net It is expected that this compound will have a similar absorption profile.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The purity of a sample can also be assessed using UV-Vis spectrophotometry. The presence of impurities may lead to a shift in the λmax or the appearance of additional absorption bands.

To enhance the sensitivity and selectivity of spectrophotometric assays for flavonoids, complexing agents such as aluminum chloride (AlCl₃) can be used. rsdjournal.org AlCl₃ forms a stable complex with the hydroxyl and carbonyl groups of flavonoids, resulting in a bathochromic shift (a shift to a longer wavelength) in the absorption spectrum. This shift can be used to quantify the flavonoid content with greater accuracy, especially in complex mixtures. rsdjournal.org The optimization of such a method would involve determining the optimal concentration of AlCl₃ and the reaction time for maximum complex formation. rsdjournal.org

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~260 nm and ~350 nm | Wavelength at which the compound has the strongest light absorption, providing maximum sensitivity. |

| Solvent | Methanol or Ethanol | The solvent can influence the position and intensity of the absorption bands. |

| Complexing Agent (for enhanced detection) | Aluminum Chloride (AlCl₃) | Forms a colored complex with the flavonoid, shifting the λmax and increasing absorbance. |

| Linear Range | Dependent on the molar absorptivity of the compound | The concentration range over which the Beer-Lambert law is obeyed. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical technique. As mentioned earlier, derivatization is essential for the analysis of non-volatile compounds like isoflavones by GC-MS. nih.gov

The primary goals of derivatization for chromatographic analysis are to:

Increase volatility and thermal stability.

Improve chromatographic separation and peak shape.

Enhance detector response and sensitivity.

For this compound, the hydroxyl group is the primary site for derivatization.

Silylation: This is the most common derivatization technique for hydroxyl groups. Silylating reagents replace the active proton of the hydroxyl group with a trimethylsilyl (TMS) or other silyl group. nih.gov This reduces the polarity of the molecule, making it more volatile.

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acyl halide, to form an ester. This also serves to reduce the polarity of the molecule.

Alkylation: This involves the introduction of an alkyl group, typically a methyl or ethyl group, to the hydroxyl group to form an ether.

The choice of derivatization reagent and reaction conditions depends on the specific analytical requirements and the nature of the analyte.

For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors, respectively. This is particularly useful for compounds that have poor native absorbance or fluorescence. Reagents like dansyl chloride can be used to derivatize phenolic hydroxyl groups, leading to a significant improvement in detection limits.

Future Research on this compound: A Scientific Horizon

Currently, the scientific literature available on the specific compound This compound is exceptionally limited. While extensive research exists for the broader class of isoflavones and for structurally similar flavones, this particular isoflavone (B191592) remains largely unexplored. The following sections outline prospective research directions that could establish the scientific profile of this compound, based on established methodologies in natural product chemistry and pharmacology. These future perspectives are hypothetical and aim to provide a roadmap for potential investigation.

Q & A

Basic Research Questions

Q. How should experimental models be standardized to evaluate the bioactivity of 5-Hydroxy-6,7,4'-trimethoxyisoflavone in vivo?

- Methodological Answer : Use diets with controlled isoflavone concentrations, as demonstrated in rodent studies where diets were supplemented with 0.1% isoflavone (31.09% total isoflavone content) alongside high-fat components to model metabolic effects . Ensure detailed documentation of breeding/maintenance diets, isoflavone sources, and internal exposure indicators (e.g., plasma/tissue concentrations) to enhance reproducibility .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic methods (NMR, MS) with crystallographic analysis. For example, X-ray crystallography has been used to resolve the three-dimensional structure of related trimethoxyflavones, providing atomic-level validation . Comparative spectral data against established compounds (e.g., alpinum isoflavone) can further confirm identity .

Q. Which statistical approaches are suitable for analyzing dose-response relationships in isoflavone studies?

- Methodological Answer : Apply ANOVA and General Linear Models (GLM) with post hoc tests (e.g., Scheffé multiple comparisons) to assess significance (p < 0.05). Replicate measurements (e.g., triplicate analyses of isoflavone content) to ensure accuracy, and use software like SAS or SPSS for data processing .

Advanced Research Questions

Q. How can researchers reconcile conflicting epidemiological findings on this compound's effects across geographical populations?

- Methodological Answer : Conduct stratified subgroup analyses to account for confounding factors like baseline dietary habits. For instance, meta-analyses of colorectal cancer studies showed risk reduction in Western populations (case-control designs) but not in Asian cohorts, likely due to differences in isoflavone intake levels (µg/day vs. mg/day) and study designs . Validate findings using biomarker-based exposure assessments (e.g., plasma isoflavones) rather than food-frequency questionnaires .

Q. What strategies mitigate variability in pharmacokinetic data across studies?

- Methodological Answer : Standardize internal exposure metrics by measuring plasma or tissue concentrations alongside administered doses. For example, equol producer status and absorption variability can influence outcomes, necessitating stratification by metabolic profiles . Exclude studies relying solely on dietary intake estimates if biomarker data are unavailable .

Q. How can compound stability be ensured in long-term studies involving this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers at controlled temperatures. Stability data for related trimethoxyflavones indicate decomposition at 158–160°C, suggesting avoidance of high-temperature processing . Monitor degradation products via HPLC or LC-MS periodically .

Q. What protocols control confounding variables in observational studies on isoflavones and cancer risk?

- Methodological Answer : Adjust for covariates such as age, hormone receptor status, and dietary soy intake. Case-control studies on breast cancer recurrence, for instance, controlled for equol production status and used matched cohorts to isolate isoflavone effects . Employ Mendelian randomization or propensity scoring to address residual confounding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.